(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
CAS No.: 1428331-36-5
Cat. No.: VC2606455
Molecular Formula: C7H12BrCl2N3
Molecular Weight: 289 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428331-36-5 |
|---|---|
| Molecular Formula | C7H12BrCl2N3 |
| Molecular Weight | 289 g/mol |
| IUPAC Name | 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;dihydrochloride |
| Standard InChI | InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1 |
| Standard InChI Key | TUUMNGZXDYQEQM-XCUBXKJBSA-N |
| Isomeric SMILES | C1CNC[C@@H]1N2C=C(C=N2)Br.Cl.Cl |
| SMILES | C1CNCC1N2C=C(C=N2)Br.Cl.Cl |
| Canonical SMILES | C1CNCC1N2C=C(C=N2)Br.Cl.Cl |
Introduction
Chemical Identity and Properties
(R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a crystalline solid characterized by specific structural and physicochemical properties. The compound possesses a well-defined stereochemistry that distinguishes it from its enantiomeric counterpart.
Basic Identifiers
The primary identifiers for this compound are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1428331-36-5 |
| Molecular Formula | C₇H₁₂BrCl₂N₃ |
| Molecular Weight | 289.00 g/mol |
| PubChem CID | 86767524 |
| Parent Compound CID | 86767303 |
| Creation Date | 2015-02-07 |
| Most Recent Modification | 2025-02-22 |
This compound represents the dihydrochloride salt form of the parent compound (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole .
Structural Representation and Identifiers
The structural characteristics of this compound can be defined through various chemical notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;dihydrochloride |
| InChI | InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H/t7-;;/m1../s1 |
| InChIKey | TUUMNGZXDYQEQM-XCUBXKJBSA-N |
| SMILES | C1CNC[C@@H]1N2C=C(C=N2)Br.Cl.Cl |
The compound features a pyrazole ring with a bromine atom at position 4, connected at position 1 to a pyrrolidine ring with R-configuration at the 3-position. The dihydrochloride component consists of two chloride ions associated with the basic nitrogen atoms .
Comparison with Related Compounds
To understand the unique properties of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, it is valuable to compare it with structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride | 1428331-36-5 | C₇H₁₂BrCl₂N₃ | 289.00 |
| (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (parent) | 1428331-33-2 | C₇H₁₀BrN₃ | 216.08 |
| (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride | Not specified | C₇H₁₁BrClN₃ | 252.54 |
| (S)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride | 2828444-32-0 | C₇H₁₁BrClN₃ | 252.54 |
| 4-Bromo-1H-pyrazole | 2075-45-8 | C₃H₃BrN₂ | 146.98 |
The comparison illustrates the structural variations between the dihydrochloride salt form, the monohydrochloride salt form, the free base (parent compound), and the opposite enantiomer .
| Supplier | Catalog Number | Quantity Options | Status |
|---|---|---|---|
| Reagentia | R009JZ0,1g | 1 g | Available |
| Reagentia | R009JZ0,500mg | 500 mg | Available |
| CYMIT QUÍMICA | 3D-DHC33136 | 50 mg, 100 mg, 250 mg, 500 mg, 1 g | Discontinued |
Pricing information indicates that the 1 g quantity from Reagentia is priced at approximately €1,346.00 (excluding VAT) .
Research Status and Future Directions
Research on (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride appears to be in its developmental stages, with potential applications emerging through studies of similar pyrazole derivatives.
Current Research Focus
Current research on pyrazole derivatives focuses on their potential as biologically active compounds, particularly as enzyme inhibitors and receptor modulators. The specific stereochemistry of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride may provide unique binding properties that could be exploited in future drug discovery efforts.
Future Research Directions
Future investigations may explore:
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Specific receptor binding profiles of (R)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
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Structure-activity relationships comparing R and S enantiomers
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Development of derivatives with enhanced pharmacological properties
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Therapeutic applications in specific disease models
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